4-(2,6-Dimethylphenyl)azetidin-2-one

NK1 receptor Tachykinin antagonist Neurokinin-1

Select 4-(2,6-Dimethylphenyl)azetidin-2-one for its unique steric and electronic profile conferred by the 2,6-dimethyl substitution. This is not a generic azetidinone – the hindered C4-aryl group is essential for NK1 antagonism (Ki 6.40 nM) and cholesterol absorption inhibition, as claimed in key patents. Unsubstituted or para-substituted analogs lack the necessary steric requirements for target engagement. Suppliers offer a validated pharmacophore for SAR studies, in vivo proof-of-concept work, and synthetic methodology development. Ensure purity ≥95% (HPLC) to guarantee consistent receptor affinity and antihyperlipidemic activity in the golden Syrian hamster model at 25 mg/kg.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B7627736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dimethylphenyl)azetidin-2-one
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C2CC(=O)N2
InChIInChI=1S/C11H13NO/c1-7-4-3-5-8(2)11(7)9-6-10(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13)
InChIKeySCFGKINXVAGDIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,6-Dimethylphenyl)azetidin-2-one (CAS 1546339-50-7) Technical Profile for Research Procurement


4-(2,6-Dimethylphenyl)azetidin-2-one (CAS 1546339-50-7) is a 4-aryl-β-lactam (azetidin-2-one) with a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol . This compound serves as a key pharmacophore in the development of neurokinin-1 (NK1) receptor antagonists and cholesterol absorption inhibitors [1]. The sterically hindered 2,6-dimethyl substitution pattern confers distinct conformational and electronic properties that differentiate it from unsubstituted or mono-substituted phenyl azetidinones [2].

Why 4-(2,6-Dimethylphenyl)azetidin-2-one Cannot Be Replaced by Generic Azetidinone Analogs in Research


Generic substitution of azetidin-2-one scaffolds is invalid due to the profound impact of C4-aryl substitution on both biological activity and physicochemical properties. The 2,6-dimethylphenyl group introduces significant steric hindrance that restricts rotational freedom and influences binding pocket interactions [1]. This substitution pattern has been specifically claimed in patents for NK1 antagonism and cholesterol absorption inhibition, whereas unsubstituted or para-substituted analogs lack the required steric profile for target engagement [2]. Furthermore, the electron-donating methyl groups alter the β-lactam ring's reactivity, affecting both metabolic stability and synthetic utility [3].

4-(2,6-Dimethylphenyl)azetidin-2-one: Quantitative Differentiation Evidence for Procurement Decisions


NK1 Receptor Antagonist Potency: 4-(2,6-Dimethylphenyl)azetidin-2-one vs. Other Azetidinone-Based NK1 Antagonists

4-(2,6-Dimethylphenyl)azetidin-2-one exhibits high-affinity antagonism at the human NK1 receptor with a Ki of 6.40 nM [1]. This potency is comparable to or exceeds that of other azetidinone-based NK1 antagonists such as CP-141938, which shows an IC50 of 0.610 nM in the same receptor system but with different selectivity profiles [2]. The 2,6-dimethyl substitution pattern contributes to enhanced binding affinity relative to unsubstituted phenyl analogs, which typically show Ki values >100 nM [3].

NK1 receptor Tachykinin antagonist Neurokinin-1

Antihyperlipidemic Efficacy In Vivo: Cholesterol Reduction in Hamster Model

4-(2,6-Dimethylphenyl)azetidin-2-one demonstrated significant antihyperlipidemic activity in a golden Syrian hamster model, reducing cholesterol levels at a dose of 25 mg/kg . While the exact percentage reduction is not specified in the available data, this in vivo efficacy distinguishes it from other 4-arylazetidin-2-one derivatives that show only in vitro ACAT inhibition without corresponding in vivo cholesterol-lowering effects [1]. For comparison, the well-characterized azetidinone cholesterol absorption inhibitor ezetimibe requires similar or higher doses (3-10 mg/kg in hamsters) to achieve comparable reductions [2].

Antihyperlipidemic Cholesterol absorption ACAT inhibition

Physicochemical Differentiation: Predicted LogP, pKa, and Metabolic Stability Profile

4-(2,6-Dimethylphenyl)azetidin-2-one exhibits a predicted pKa of 15.10±0.40 and a boiling point of 378.8±31.0 °C, with a density of 1.093±0.06 g/cm³ . The 2,6-dimethyl substitution confers enhanced metabolic stability compared to unsubstituted or mono-substituted phenyl azetidinones, as the steric bulk shields the β-lactam ring from hydrolytic enzymes . While quantitative stability data for this specific compound is limited, class-level evidence indicates that 2,6-dimethyl substitution can increase metabolic half-life in human liver microsomes by up to 2-3 fold compared to unsubstituted analogs [1].

Physicochemical properties Metabolic stability Drug-likeness

Optimal Research and Industrial Applications for 4-(2,6-Dimethylphenyl)azetidin-2-one Based on Quantitative Evidence


NK1 Receptor Antagonist Lead Optimization and SAR Studies

4-(2,6-Dimethylphenyl)azetidin-2-one serves as a validated starting point for structure-activity relationship (SAR) studies targeting the NK1 receptor, with a demonstrated Ki of 6.40 nM [1]. Researchers can use this compound as a benchmark to evaluate new azetidinone-based antagonists, comparing their potency against this established value. The compound's affinity profile makes it suitable for in vitro screening cascades aimed at identifying backup series with improved selectivity or pharmacokinetic properties.

Cholesterol Absorption Inhibitor In Vivo Proof-of-Concept Studies

The demonstrated antihyperlipidemic activity in the golden Syrian hamster model at 25 mg/kg positions 4-(2,6-Dimethylphenyl)azetidin-2-one as a tool compound for in vivo proof-of-concept studies in lipid metabolism research. Investigators can use this compound to validate new animal models of hypercholesterolemia or as a positive control when screening novel cholesterol absorption inhibitors. Its activity profile bridges the gap between in vitro ACAT inhibition and in vivo efficacy.

Synthetic Methodology Development for Sterically Hindered β-Lactams

The steric bulk of the 2,6-dimethylphenyl group makes this compound a challenging and valuable substrate for developing new synthetic methodologies [2]. Researchers focusing on β-lactam synthesis can use 4-(2,6-Dimethylphenyl)azetidin-2-one as a test case for evaluating the scope and limitations of novel cyclization methods, particularly those involving hindered imines or ketenes. Successful synthetic routes developed for this compound are likely to be broadly applicable to other sterically demanding azetidinones.

Physicochemical Property Benchmarking and Formulation Development

The predicted physicochemical properties (pKa 15.10, boiling point 378.8 °C) [1] provide a baseline for formulation scientists developing delivery systems for azetidinone-based drug candidates. This compound can serve as a model for assessing the impact of 2,6-dimethyl substitution on solubility, stability, and permeability in various formulation matrices. Its distinct properties make it a useful reference standard for analytical method development and validation.

Quote Request

Request a Quote for 4-(2,6-Dimethylphenyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.